molecular formula C15H15FO3 B1608012 3-Fluoro-3',4'-dimethoxybenzhydrol CAS No. 844683-67-6

3-Fluoro-3',4'-dimethoxybenzhydrol

Cat. No.: B1608012
CAS No.: 844683-67-6
M. Wt: 262.28 g/mol
InChI Key: YCCJFUWUBOQTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’,4’-dimethoxybenzhydrol typically involves the reaction of 3-fluorobenzaldehyde with 3,4-dimethoxybenzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the benzhydrol structure .

Industrial Production Methods

Industrial production methods for 3-Fluoro-3’,4’-dimethoxybenzhydrol are not widely documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’,4’-dimethoxybenzhydrol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-3’,4’-dimethoxybenzhydrol is primarily used in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, such as drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’,4’-dimethoxybenzhydrol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the observed effects in research studies .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methoxybenzhydrol
  • 3,4-Dimethoxybenzhydrol
  • 3-Fluoro-3’,4’-dimethoxybenzophenone

Uniqueness

3-Fluoro-3’,4’-dimethoxybenzhydrol is unique due to the presence of both a fluorine atom and two methoxy groups, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a valuable compound for various research applications .

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-18-13-7-6-11(9-14(13)19-2)15(17)10-4-3-5-12(16)8-10/h3-9,15,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCJFUWUBOQTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C2=CC(=CC=C2)F)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374579
Record name 3-Fluoro-3',4'-dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844683-67-6
Record name α-(3-Fluorophenyl)-3,4-dimethoxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844683-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-3',4'-dimethoxybenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 2
Reactant of Route 2
3-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 3
Reactant of Route 3
3-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 4
Reactant of Route 4
3-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 5
Reactant of Route 5
3-Fluoro-3',4'-dimethoxybenzhydrol
Reactant of Route 6
Reactant of Route 6
3-Fluoro-3',4'-dimethoxybenzhydrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.